(4-(2,5-Difluorophenyl)pyrrolidin-3-yl)methanol
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Overview
Description
(4-(2,5-Difluorophenyl)pyrrolidin-3-yl)methanol is a chemical compound with the molecular formula C11H13F2NO and a molecular weight of 213.22 g/mol . It is characterized by the presence of a pyrrolidine ring substituted with a difluorophenyl group and a hydroxymethyl group. This compound is primarily used in research and development settings, particularly in the pharmaceutical industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2,5-Difluorophenyl)pyrrolidin-3-yl)methanol typically involves the reaction of 2,5-difluorobenzaldehyde with pyrrolidine in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst to facilitate the reaction . The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the consistent quality of the compound .
Chemical Reactions Analysis
Types of Reactions
(4-(2,5-Difluorophenyl)pyrrolidin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, amines, and substituted derivatives of the original compound .
Scientific Research Applications
(4-(2,5-Difluorophenyl)pyrrolidin-3-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-(2,5-Difluorophenyl)pyrrolidin-3-yl)methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets are still under investigation, but it is believed to modulate various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
(3S,4R)-4-(2,5-Difluorophenyl)pyrrolidin-3-yl]methanol: A stereoisomer with similar chemical properties.
2,5-Difluorobenzyl alcohol: Shares the difluorophenyl group but lacks the pyrrolidine ring.
Pyrrolidin-3-ylmethanol: Lacks the difluorophenyl group but has a similar pyrrolidine structure.
Uniqueness
(4-(2,5-Difluorophenyl)pyrrolidin-3-yl)methanol is unique due to the combination of the difluorophenyl group and the pyrrolidine ring, which imparts specific chemical and biological properties. This combination makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C11H13F2NO |
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Molecular Weight |
213.22 g/mol |
IUPAC Name |
[4-(2,5-difluorophenyl)pyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C11H13F2NO/c12-8-1-2-11(13)9(3-8)10-5-14-4-7(10)6-15/h1-3,7,10,14-15H,4-6H2 |
InChI Key |
VWUALDZGFPMIST-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CN1)C2=C(C=CC(=C2)F)F)CO |
Origin of Product |
United States |
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